molecular formula C19H15FN2O4S B2942155 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-fluorobenzoate CAS No. 877636-16-3

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Cat. No.: B2942155
CAS No.: 877636-16-3
M. Wt: 386.4
InChI Key: JFOFKQBNTQODBH-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic esters featuring a pyran-4-one core linked to a substituted pyrimidine via a sulfanyl methyl group and esterified with a fluorinated benzoate moiety.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c1-11-7-12(2)22-19(21-11)27-10-13-8-16(23)17(9-25-13)26-18(24)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOFKQBNTQODBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine derivative, followed by the formation of the pyran ring, and finally the attachment of the benzoate group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Reactivity of the Pyrimidine Sulfanyl Moiety

The 4,6-dimethylpyrimidin-2-ylsulfanyl group is highly reactive due to:

  • Resonance stabilization of the thiolate conjugate base, enhancing nucleophilicity .

  • Electron-withdrawing effects from the pyrimidine ring, activating the sulfur for substitutions .

Nucleophilic Substitutions

The sulfanyl group participates in alkylation and arylation reactions:

SubstrateReactionProductConditionsSource
Alkyl halidesS-alkylationSulfide derivativesBase (e.g., DBU), RT
Aryl boronic acidsCross-couplingBiaryl sulfidesPd catalysis, heating

For example, reaction with benzaldehyde under basic conditions (DBU) yields aldol condensation products via deprotonation of the active methyl group adjacent to the pyrimidine ring .

Pyran Ring Reactivity

The 4-oxo-4H-pyran-3-yl group undergoes characteristic reactions:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Occurs at the C5 position of the pyran ring under mixed acid conditions .

  • Halogenation : Bromination or chlorination at C2 or C6 positions, influenced by the electron-withdrawing ketone .

Ring-Opening Reactions

Under basic or acidic conditions, the pyran ring opens to form dihydroxyketone intermediates, which can recyclize or undergo further functionalization .

Fluorobenzoate Ester Reactivity

The 2-fluorobenzoate ester group contributes to:

  • Hydrolysis : Cleavage under alkaline or enzymatic conditions to yield 2-fluorobenzoic acid and the corresponding pyranol .

  • Transesterification : Exchange with other alcohols (e.g., methanol) via acid or base catalysis .

Oxidation and Reduction Pathways

ProcessReagentsOutcomeApplicationSource
Sulfur oxidationH₂O₂, NaIO₄Sulfoxide or sulfone formationBioactivity modulation
Ketone reductionNaBH₄, LiAlH₄4-hydroxy-pyran derivativesScaffold diversification

Biological Relevance and Functionalization

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., enzyme inhibition) are hypothesized to involve:

  • Hydrogen bonding via the pyran ketone and pyrimidine nitrogen.

  • π-Stacking interactions from the aromatic fluorobenzoate moiety .

Comparative Reactivity Table

Functional GroupReactivity TypeRate Relative to AnaloguesNotes
Pyrimidine sulfanylHigh (nucleophilic)5–10× faster than tolueneResonance stabilization
Pyran ketoneModerate (electrophilic)Similar to acetophenoneSteric hindrance at C4
Fluorobenzoate esterLow (hydrolysis)Slower than nitroestersElectron-withdrawing F

Scientific Research Applications

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound and its analogs share a common scaffold:

  • Core structure : 4-oxo-4H-pyran-3-yl group connected to a 4,6-dimethylpyrimidin-2-ylsulfanyl methyl moiety.
  • Variable substituent : Positional and electronic differences arise from the benzoate ester’s aromatic ring substituent (fluorine, methyl, or bromine).

Molecular and Physicochemical Properties

The following table summarizes critical parameters for comparison:

Compound Name Substituent Molecular Formula Molecular Weight Key Substituent Effects
2-Fluorobenzoate derivative 2-F C₁₉H₁₅FN₂O₄S ~386.4* High polarity, potential enhanced bioavailability
3-Methylbenzoate (BI64865) 3-CH₃ C₂₀H₁₈N₂O₄S 382.43 Increased lipophilicity, metabolic stability
3-Bromobenzoate 3-Br C₁₉H₁₅BrN₂O₄S 447.3 High molecular weight, potential halogen bonding

*Estimated based on bromo and methyl analogs.

Substituent-Driven Analysis:
  • Electron-Withdrawing Effects (2-F) : Fluorine’s electronegativity may enhance solubility in polar solvents and influence binding affinity in biological systems.
  • Steric and Electronic Effects (3-Br) : Bromine’s bulkiness and polarizability could enhance halogen bonding interactions in molecular recognition, albeit with increased molecular weight .

Structural Characterization

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are commonly employed in structural studies of such compounds .

Biological Activity

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is of significant interest due to its potential biological activities. This article synthesizes existing research findings, including biological assays, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S with a molecular weight of approximately 320.37 g/mol. The structure features a pyrimidine ring, a pyranone moiety, and a benzoate group, which are critical for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H16N2O3SC_{16}H_{16}N_{2}O_{3}S
Molecular Weight320.37 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Antimicrobial Properties

Research indicates that the compound exhibits notable antimicrobial activity against various pathogens. In one study, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Anticancer Activity

The compound has shown promise in anticancer assays. A study assessed its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 25 µM for MCF-7 cells, suggesting moderate cytotoxicity.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Activity Level
MCF-725Moderate Cytotoxicity
HeLa30Moderate Cytotoxicity

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. It is hypothesized that the compound interferes with the mitochondrial respiratory chain , leading to increased reactive oxygen species (ROS) production, ultimately triggering apoptosis in cancer cells.

Case Studies

  • Case Study on Antileishmanial Activity : In a study focused on leishmaniasis, the compound was evaluated against Leishmania donovani. The findings revealed an EC50 value of less than 10 µM, indicating strong antileishmanial activity. The mechanism was attributed to oxidative stress induction in the parasites.
  • Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential in a mouse model of acute inflammation induced by carrageenan. The compound significantly reduced paw edema compared to the control group, suggesting its utility in inflammatory conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-fluorobenzoate?

Answer:
The synthesis of this compound involves multi-step protocols, including nucleophilic substitution and esterification. For example:

  • Step 1: React 4,6-dimethylpyrimidine-2-thiol with a bromomethyl intermediate (e.g., bromomethyl pyranone) under basic conditions (e.g., NaOH in DCM) to form the sulfanyl-methyl bridge .
  • Step 2: Esterify the resulting pyranone derivative with 2-fluorobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., THF) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) ensure high purity (>95%) .

Advanced: How can reaction mechanisms for sulfanyl-methyl bridge formation be validated experimentally?

Answer:
Mechanistic validation requires:

  • Kinetic Studies: Monitor reaction progress via HPLC or NMR to identify intermediates. For instance, track the disappearance of the bromomethyl precursor and the appearance of the sulfanyl product .
  • Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to study proton transfer steps in NMR.
  • Computational Modeling: Tools like Gaussian or Discovery Studio simulate transition states and verify energy profiles for nucleophilic substitution .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C/19F NMR: Assign peaks to confirm the pyrimidine ring (δ 2.4–2.6 ppm for methyl groups), fluorobenzoate (δ 7.3–8.2 ppm for aromatic protons; δ -110 ppm for 19F), and pyranone carbonyl (δ 170–175 ppm in 13C) .
  • HRMS: Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • FT-IR: Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and sulfur linkages (C-S at ~600 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation?

Answer:

  • Single-Crystal Growth: Use slow evaporation (e.g., ethanol/chloroform mixtures) to obtain high-quality crystals .
  • Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for complex structures.
  • Refinement: Software like SHELXL refines bond lengths and angles, resolving disorder in flexible groups (e.g., sulfanyl-methyl bridges) .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Temperature: Store at -20°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group .
  • Light Sensitivity: Amber vials minimize photodegradation of the pyrimidine ring .
  • Matrix Effects: Avoid aqueous buffers unless stabilized with organic co-solvents (e.g., DMSO) to reduce ester hydrolysis .

Advanced: How can degradation pathways under varying pH and temperature be systematically analyzed?

Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline conditions: Incubate at 25–60°C in 0.1M HCl/NaOH, then analyze by LC-MS to identify hydrolyzed products (e.g., free 2-fluorobenzoic acid) .
    • Oxidative stress: Use H2O2 (3–30%) to assess sulfur oxidation to sulfoxide/sulfone derivatives .
  • Kinetic Modeling: Fit degradation data to Arrhenius equations to predict shelf-life under storage conditions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., DCM) .
  • Waste Disposal: Neutralize acidic/basic waste before disposal; collect organic residues in halogenated waste containers .

Advanced: How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?

Answer:

  • Scaffold Modifications: Replace the pyrimidine ring with triazine (synthesize analogues) and test activity against target enzymes (e.g., kinases) .
  • Functional Group Analysis: Compare fluorobenzoate vs. chlorobenzoate derivatives to assess electronic effects on binding affinity .
  • In Silico Docking: Use AutoDock Vina to predict interactions with protein active sites (e.g., ATP-binding pockets) .

Advanced: How can contradictory data in degradation studies (e.g., varying half-lives) be reconciled?

Answer:

  • Matrix Analysis: Compare degradation rates in pure solvent vs. complex matrices (e.g., cell lysates) to identify matrix interference .
  • Control Experiments: Verify instrument calibration (e.g., LC-MS sensitivity) and exclude artifacts from impurities .
  • Collaborative Validation: Reproduce experiments across labs using standardized protocols (e.g., fixed pH/temperature) .

Basic: What analytical methods are suitable for quantifying this compound in mixtures?

Answer:

  • HPLC-UV: C18 column, 254 nm detection, mobile phase = acetonitrile/water (70:30 v/v) .
  • LC-MS/MS: MRM transitions for quantification in biological matrices (e.g., plasma) .
  • Calibration Curves: Prepare in triplicate (1–100 µg/mL) with internal standards (e.g., deuterated analogues) to correct for matrix effects .

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